![molecular formula C7H5BrN2O3S B12866523 2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
2-Bromobenzo[d]oxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzo[d]oxazole-5-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-5-sulfonamide typically involves the following steps :
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as benzoic acid, under acidic conditions.
Bromination: The benzoxazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Sulfonamidation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the brominated benzoxazole with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated benzoxazole derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromobenzo[d]oxazole-5-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals with potential antibacterial, antifungal, and anticancer activities.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Agrochemicals: The compound is used in the synthesis of agrochemicals with potential herbicidal and pesticidal activities.
Mecanismo De Acción
The mechanism of action of 2-Bromobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonamide groups enhance its binding affinity and specificity towards these targets . The compound can inhibit enzyme activity by forming stable complexes with the active site or by disrupting protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobenzo[d]oxazole:
Benzo[d]oxazole-5-sulfonamide: Lacks the bromine atom, which may affect its binding affinity and specificity.
2-Chlorobenzo[d]oxazole-5-sulfonamide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C7H5BrN2O3S |
|---|---|
Peso molecular |
277.10 g/mol |
Nombre IUPAC |
2-bromo-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C7H5BrN2O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,9,11,12) |
Clave InChI |
YAJWNTCSJSZIOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


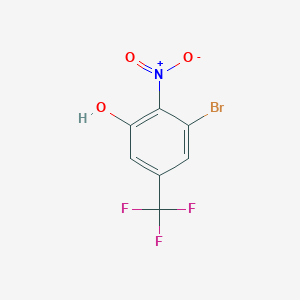
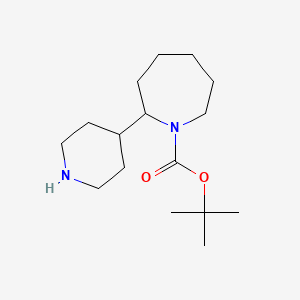

![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)

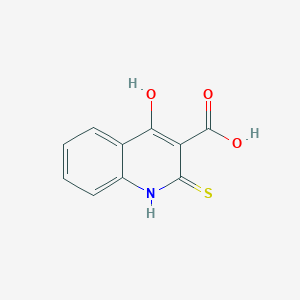
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
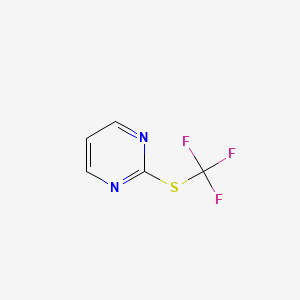
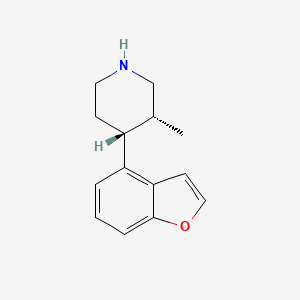
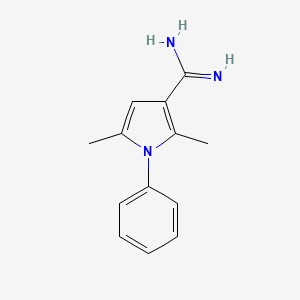
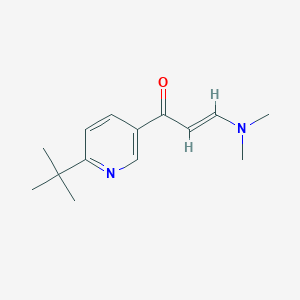
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
